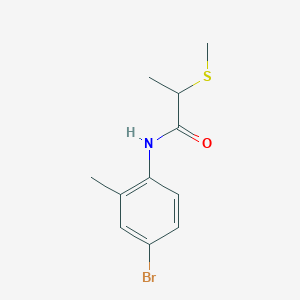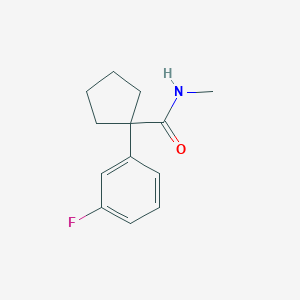![molecular formula C16H28N2O3 B7511017 N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide](/img/structure/B7511017.png)
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide, also known as JNJ-40411813, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
作用機序
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been found to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). The NOP receptor is a G-protein coupled receptor that is involved in the regulation of pain perception, stress response, and reward pathways. By blocking the NOP receptor, this compound has been found to reduce pain perception and inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain perception and inflammation in a dose-dependent manner. Additionally, it has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the major advantages of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide is its potent analgesic and anti-inflammatory properties. This makes it a valuable tool for studying the mechanisms of pain perception and inflammation. However, one of the limitations of this compound is its selectivity for the NOP receptor. This limits its potential use in studying other pain and inflammation pathways.
将来の方向性
There are several future directions for the research on N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide. One potential direction is the development of more selective NOP receptor antagonists. This could lead to the development of more effective and safer analgesics and anti-inflammatory agents. Additionally, there is a need for further studies to elucidate the mechanisms of action of this compound and its potential use in the treatment of neurological disorders. Overall, the research on this compound holds great promise for the development of novel therapeutics for the treatment of pain, inflammation, and neurological disorders.
合成法
The synthesis of N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide involves the reaction between 1-(2,2-dimethylpropanoyl)piperidine-4-carboxylic acid and oxalyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal. The final product is obtained by the reaction of the intermediate with ammonia.
科学的研究の応用
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammation. Additionally, it has also been studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)piperidin-4-yl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-16(2,3)15(20)18-8-4-13(5-9-18)17-14(19)12-6-10-21-11-7-12/h12-13H,4-11H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMASEKBZLBTZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)NC(=O)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-bromophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7510937.png)



![N-[4-(1,2,4-triazol-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7510984.png)
![Cyclopentyl-[4-(pyridine-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7510990.png)

![N-[(2-bromophenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7511004.png)

![Furan-3-yl-[2-(1-methylpyrrol-2-yl)azepan-1-yl]methanone](/img/structure/B7511016.png)
![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)


![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)
